molecular formula C27H25N3O8 B11064981 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11064981
M. Wt: 519.5 g/mol
InChI Key: ZKKALBYHRKRZPP-ZNTNEXAZSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzodioxin and imidazolylpropyl groups through a series of condensation and substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H25N3O8

Molecular Weight

519.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25N3O8/c1-34-20-12-17(13-21-26(20)38-15-37-21)23-22(24(31)16-3-4-18-19(11-16)36-10-9-35-18)25(32)27(33)30(23)7-2-6-29-8-5-28-14-29/h3-5,8,11-14,23,31H,2,6-7,9-10,15H2,1H3/b24-22+

InChI Key

ZKKALBYHRKRZPP-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)C3/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCCN6C=CN=C6

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCCN6C=CN=C6

Origin of Product

United States

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